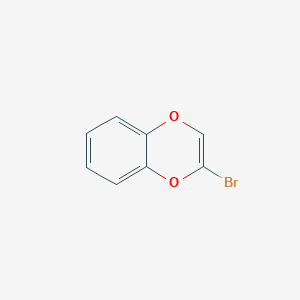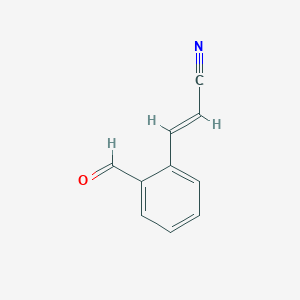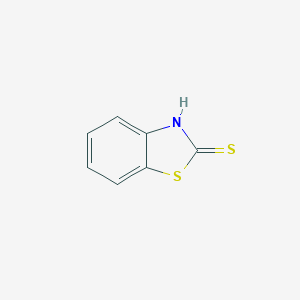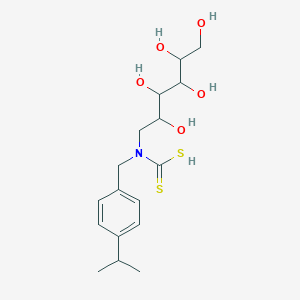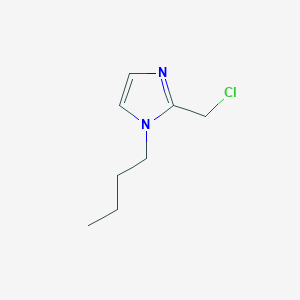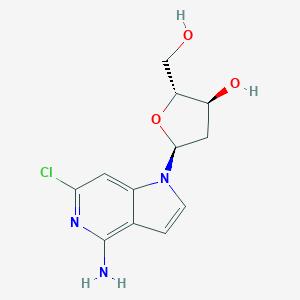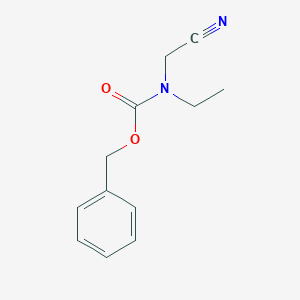
Benzyl (cyanomethyl)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (cyanomethyl)ethylcarbamate, also known as BCEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEC is a carbamate derivative that has been shown to possess a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes.
科学的研究の応用
Benzyl (cyanomethyl)ethylcarbamate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary applications of Benzyl (cyanomethyl)ethylcarbamate is as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Benzyl (cyanomethyl)ethylcarbamate has been shown to be a potent inhibitor of this enzyme, making it a useful tool for studying the role of acetylcholinesterase in various physiological processes.
作用機序
The mechanism of action of Benzyl (cyanomethyl)ethylcarbamate involves its binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a variety of physiological effects depending on the location and type of acetylcholine receptor present.
生化学的および生理学的効果
Benzyl (cyanomethyl)ethylcarbamate has been shown to have a variety of biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain and peripheral nervous system. This can lead to improvements in cognitive function, memory, and attention. Benzyl (cyanomethyl)ethylcarbamate has also been shown to have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of Benzyl (cyanomethyl)ethylcarbamate for lab experiments is its potency as an acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, Benzyl (cyanomethyl)ethylcarbamate also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are a number of potential future directions for research involving Benzyl (cyanomethyl)ethylcarbamate. One area of interest is the development of new and more potent acetylcholinesterase inhibitors based on the structure of Benzyl (cyanomethyl)ethylcarbamate. Another potential direction is the investigation of the potential therapeutic applications of Benzyl (cyanomethyl)ethylcarbamate in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of Benzyl (cyanomethyl)ethylcarbamate, as well as its potential toxicological effects.
合成法
Benzyl (cyanomethyl)ethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with ethyl chloroformate and subsequent treatment with ammonia. The resulting product is a white crystalline solid that is soluble in organic solvents.
特性
CAS番号 |
115172-96-8 |
|---|---|
製品名 |
Benzyl (cyanomethyl)ethylcarbamate |
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
benzyl N-(cyanomethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3 |
InChIキー |
QVXHGOBRFWRKPA-UHFFFAOYSA-N |
SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
同義語 |
BENZYL CYANOMETHYLETHYLCARBAMATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



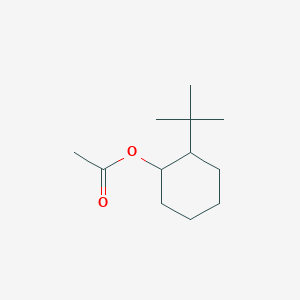
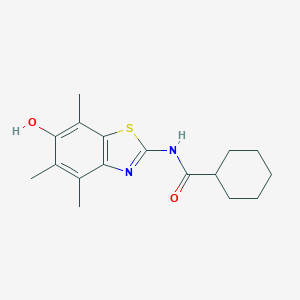
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
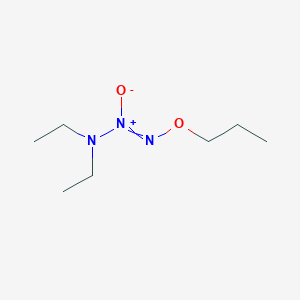
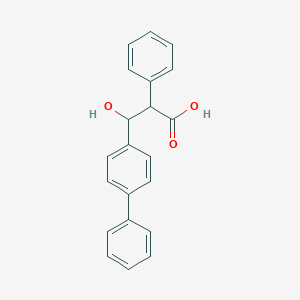
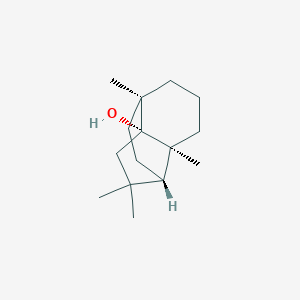
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
